Quinovic acid
Overview
Description
Quinovic acid is a naturally occurring triterpenoid compound predominantly found in the bark of various plant species, such as those belonging to the Rubiaceae family. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Mechanism of Action
- Its primary targets are not explicitly mentioned in the available literature, but it interacts with cellular components involved in cell survival and apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Quinovic acid interacts with various biomolecules in biochemical reactions. For instance, it has been found to induce apoptosis in cancer cells by activating caspases 3 and 8, as well as PARP cleavage . It also upregulates mRNA and protein levels of death receptor 5 (DR5) . These interactions suggest that this compound plays a significant role in cell death pathways.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to strongly suppress the growth and viability of human breast and lung cancer cells . Interestingly, this compound does not inhibit the growth and viability of non-tumorigenic breast cells , suggesting a degree of selectivity in its cellular effects.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces cell death, which is associated with the activation of caspases 3 and 8, as well as PARP cleavage . It also upregulates the mRNA and protein levels of DR5 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, this compound has been shown to exhibit significant cytotoxic effects against all cancerous cells, and these effects increase with the duration of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that this compound glycosides purified fraction (QAPF) from Uncaria tomentosa reduced nociceptive and inflammatory events in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinovic acid can be extracted from plant sources through a series of solvent extraction and purification steps. Typically, the plant material is macerated in a methanol-chloroform solution to obtain a crude extract. This extract is then subjected to further purification using solvents like ethyl acetate .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by chromatographic techniques to isolate and purify the compound. Advanced methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Quinovic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Quinovic acid derivatives are used as intermediates in the synthesis of complex organic molecules.
Biology: this compound exhibits significant anti-inflammatory and antiviral activities, making it a valuable compound for biological research.
Medicine: this compound has shown promising anticancer properties, particularly in inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Quinovic acid is unique due to its diverse biological activities and its presence in various plant species. Similar compounds include:
Hederagenin: Another triterpenoid with anti-inflammatory and anticancer properties.
Betulinic Acid: Known for its anticancer and antiviral activities.
Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective properties.
This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for therapeutic applications.
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,18+,20+,21-,22+,23+,27+,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYFGQEMPENCE-DPKHZRJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963591 | |
Record name | 3-Hydroxyurs-12-ene-27,28-dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-74-7 | |
Record name | Quinovic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinovic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyurs-12-ene-27,28-dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINOVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP167T0ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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